Physicochemical Properties & Applications of L-Proline-d7
Physicochemical Properties & Applications of L-Proline-d7
An In-Depth Technical Guide for Drug Development & Proteomics
Executive Summary
L-Proline-d7 (CAS: 39063-89-3) is the fully deuterated isotopologue of the cyclic amino acid L-Proline, where all seven non-exchangeable carbon-bound protons are replaced by deuterium (
This guide synthesizes the physicochemical behavior of L-Proline-d7 with its practical applications, focusing on the Kinetic Isotope Effect (KIE) and its utility as a "silent" internal standard.
Part 1: Molecular Identity & Physicochemical Profile[3]
The substitution of protium (
Comparative Specification Table: L-Proline vs. L-Proline-d7
| Property | L-Proline (Unlabeled) | L-Proline-d7 (Deuterated) | Technical Note |
| CAS Number | 147-85-3 | 39063-89-3 | Specific to the free acid form. |
| Formula | 7 D on Carbon; 2 H on N/O exchange with solvent. | ||
| Molecular Weight | 115.13 g/mol | 122.17 g/mol | +7.04 Da mass shift (essential for MS resolution). |
| Melting Point | 228°C (dec.) | ~228°C (dec.)[3][4] | Lattice energy is minimally affected by isotopology. |
| Solubility ( | ~1600 g/L (20°C) | High (>1000 g/L) | Hydrophobicity is slightly decreased due to lower vibrational volume of C-D bonds. |
| pKa ( | 1.99 | ~2.02 - 2.05 | Secondary isotope effect weakens acidity slightly (thermodynamic shift). |
| pKa ( | 10.60 | ~10.63 | Deuteration generally increases basicity of amines via inductive effects. |
| Optical Rotation | Minor variations occur due to mass-dependent rotatory dispersion. |
Critical Insight (Solvent Exchange): When dissolved in
, L-Proline-d7 retains its 7 carbon-bound deuteriums. However, if dissolved in, the amine and carboxyl protons also exchange, effectively creating L-Proline-d9 . Always calculate molecular weight based on the solvent system used in your assay.
Part 2: The Deuterium Effect (Mechanistic Insight)
To use L-Proline-d7 effectively, one must understand the Primary Kinetic Isotope Effect (KIE) . This is the core principle driving its use in metabolic stability studies.
The Zero-Point Energy (ZPE) Differential
The C-D bond is shorter and stronger than the C-H bond.
-
Mass Difference: Deuterium is 2x the mass of Protium.
-
Vibrational Frequency: The vibrational frequency (
) of a bond is inversely proportional to the reduced mass ( ). -
Result: The Zero-Point Energy of the C-D bond is lower than that of the C-H bond.[5] This creates a higher activation energy barrier (
) for bond cleavage (e.g., by CYP450 enzymes).
Visualization: Metabolic Stabilization Pathway
The following diagram illustrates how deuteration at the
Caption: Comparative metabolic fate. The C-D bond possesses a lower zero-point energy, significantly raising the activation energy required for CYP450-mediated oxidation.
Part 3: Synthesis & Quality Control
Synthesis of L-Proline-d7 typically avoids simple H/D exchange (which is reversible) and instead utilizes catalytic deuteration of unsaturated precursors .
Protocol: Stereoselective Synthesis via Pyroglutamate
Source Methodology: Adapted from catalytic deuteration of 3,4-dehydroproline derivatives.[6]
-
Precursor Selection: Start with L-Pyroglutamic acid or 3,4-dehydro-L-proline .
-
Deuteration (Ring Saturation):
-
Reagents:
gas (high pressure, ~180 bar), Pd/C or Rh/Alumina catalyst. -
Solvent:
or deuterated methanol ( ) to prevent back-exchange. -
Mechanism: Syn-addition of deuterium across the double bond ensures stereochemical integrity.
-
-
Reduction: The carbonyl group is reduced using deuterated reducing agents (e.g.,
or Borane-d3) to ensure the C5 position is fully deuterated. -
Purification: Recrystallization from water/isopropyl alcohol.
QC Check: Isotopic Enrichment Calculation
Before using L-Proline-d7 in mass spectrometry, you must validate isotopic purity (
-
Method: High-Resolution Mass Spectrometry (HRMS).
-
Calculation:
Where is the intensity of the ion peak.
Part 4: Analytical Applications & Protocols
Workflow 1: Internal Standard for LC-MS/MS (Proteomics)
L-Proline-d7 is ideal for absolute quantification because it co-elutes with endogenous proline but is spectrally distinct.
Step-by-Step Protocol:
-
Stock Preparation:
-
Dissolve 10 mg L-Proline-d7 in 10 mL of 0.1 M HCl (Result: 1 mg/mL).
-
Note: Acidic conditions prevent bacterial growth and stabilize the amino acid.
-
-
Sample Spiking:
-
Add the stock solution to your biological sample (plasma/cell lysate) before extraction (protein precipitation).
-
Target concentration: 5–10 µM (physiological range).
-
-
LC Conditions:
-
Column: C18 or HILIC (HILIC is preferred for polar amino acids).
-
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.
-
-
MS Detection (MRM Mode):
-
Target (Endogenous): Precursor 116.1
Fragment 70.1 -
Internal Standard (d7): Precursor 123.2
Fragment 77.2 -
Note: The +7 Da shift is maintained in the fragment ions.
-
Workflow 2: NMR Chemical Shift Referencing
In protein NMR, L-Proline-d7 is used to simplify spectra by "silencing" the proline signals, allowing researchers to focus on surrounding residues.
-
Proton NMR (
-NMR): L-Proline-d7 will show no signals in the aliphatic region (1.5 - 4.5 ppm), effectively removing spectral overlap in proline-rich regions (e.g., collagen). -
Carbon NMR (
-NMR): The carbons attached to deuterium will appear as multiplets (triplets or quintets) due to C-D coupling ( Hz) and will have reduced Nuclear Overhauser Effect (NOE) enhancement.
Part 5: Visualizing the Quantitation Logic
The following diagram details the logic flow for using L-Proline-d7 in a SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or spike-in experiment.
Caption: Quantitative workflow using L-Proline-d7 as an Internal Standard. Co-elution ensures that matrix effects (ion suppression) affect both the analyte and the standard equally, ensuring high accuracy.
References
-
National Center for Biotechnology Information (PubChem). L-Proline Physicochemical Data (CID 145742). [Link]
-
Oba, M., et al. (2006). Convenient synthesis of deuterated glutamic acid, proline and leucine via catalytic deuteration. [Link][6][7]
-
Perrin, C. L., et al. (2007). Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. isotope.com [isotope.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. L-Proline-13C5,15N,2,3,3,4,4,5,5-d7 99 atom % 13C, 98 atom % D, 98 atom % 15N, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
